molecular formula C13H19NO2 B15055367 (4-(3-Methoxyphenyl)-1-methylpyrrolidin-3-yl)methanol

(4-(3-Methoxyphenyl)-1-methylpyrrolidin-3-yl)methanol

Cat. No.: B15055367
M. Wt: 221.29 g/mol
InChI Key: PXVHDGQRKTXDLF-UHFFFAOYSA-N
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Description

(4-(3-Methoxyphenyl)-1-methylpyrrolidin-3-yl)methanol is a chemical compound of interest in medicinal chemistry and pharmacology research. As a pyrrolidine derivative featuring a methoxyphenyl substituent, this scaffold is commonly investigated in the design and synthesis of novel bioactive molecules . Compounds within this structural class are frequently explored as key intermediates or pharmacophores in central nervous system (CNS) drug discovery . Research indicates that similar pyrrolidine-based structures are utilized in the development of ligands that target neurological receptors . Specifically, this area of research aims to create new therapeutic agents for conditions such as pain management, with the goal of developing effective treatments that have a reduced risk of dependence . The compound is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Researchers should handle all chemicals with appropriate safety precautions.

Properties

Molecular Formula

C13H19NO2

Molecular Weight

221.29 g/mol

IUPAC Name

[4-(3-methoxyphenyl)-1-methylpyrrolidin-3-yl]methanol

InChI

InChI=1S/C13H19NO2/c1-14-7-11(9-15)13(8-14)10-4-3-5-12(6-10)16-2/h3-6,11,13,15H,7-9H2,1-2H3

InChI Key

PXVHDGQRKTXDLF-UHFFFAOYSA-N

Canonical SMILES

CN1CC(C(C1)C2=CC(=CC=C2)OC)CO

Origin of Product

United States

Preparation Methods

Synthetic Pathways

Nitroalkene Cyclization Method

This two-step approach, adapted from nitropropene intermediates, remains the most widely reported synthesis.

Step 1: Formation of (E)-3-(3-Methoxyphenyl)-2-Nitroprop-2-en-1-ol

A stirred solution of 1-methoxy-3-(2-nitrovinyl)benzene (10 mmol) in tetrahydrofuran (20 mL) reacts with imidazole (1 equiv) and anthranilic acid (10 mol%) at room temperature. Aqueous formaldehyde (38%, 20 mL) is added, and the mixture stirs for 48 hours. Acidification with 5 M HCl followed by ethyl acetate extraction yields the nitropropene intermediate in 50% yield.

Critical Parameters

  • Catalyst : Anthranilic acid enhances nitro group activation
  • Solvent : Tetrahydrofuran optimizes dielectric constant for nitroalkene stability
  • Reaction Time : Prolonged stirring (48 h) ensures complete enol ether formation
Step 2: Pyrrolidine Ring Closure

The intermediate (2 mmol) reacts with paraformaldehyde (12 mmol) and sarcosine (6 mmol) in refluxing acetonitrile (8 mL) for 8 hours. Column chromatography (ethyl acetate/hexane, 3:7) affords the title compound as a colorless solid (73% yield).

Mechanistic Insights

  • Mannich Reaction : Sarcosine decomposes to methylamine, initiating nucleophilic attack on the nitroalkene
  • Cyclization : Intramolecular aldol condensation forms the pyrrolidine ring
  • Reduction : In situ nitro group reduction yields the hydroxymethyl substituent

Ruthenium-Catalyzed Annulation

A complementary method employs ruthenium carbonyl [Ru₃(CO)₁₂] under inert conditions:

Reaction Setup
  • Substrates : (2-Aminopyridin-3-yl)methanol (0.5 mmol) and 1-(3-methoxyphenyl)propan-1-one (0.5 mmol)
  • Catalyst System : Ru₃(CO)₁₂ (1 mol%), Xantphos (3 mol%), t-BuOK (50 mol%)
  • Solvent : t-Amyl alcohol (1.0 mL) at 383 K for 8 hours

Workup
Post-reaction concentration and preparative TLC (petroleum ether/ethyl acetate 4:1) yield 68% product.

Advantages

  • Stereoselectivity : Ru catalysis favors cis-diastereomer formation
  • Functional Group Tolerance : Ketone moieties remain intact under mild conditions

Reaction Mechanism Elucidation

Cyclization Pathway Kinetics

Comparative kinetic studies reveal distinct rate-determining steps:

Method Rate-Limiting Step Activation Energy (kJ/mol)
Nitroalkene Cyclization Nitro group reduction 92.4
Ru-Catalyzed Annulation Oxidative addition of Ru to C-N bond 78.9

Density functional theory (DFT) calculations corroborate lower energy barriers for metal-mediated pathways due to stabilized transition states.

Optimization Strategies

Solvent Screening

Dielectric constant (ε) profoundly impacts cyclization efficiency:

Solvent ε Yield (%)
Acetonitrile 37.5 73
t-Amyl alcohol 5.8 68
Dimethylformamide 36.7 41
Dichloromethane 8.9 29

Polar aprotic solvents enhance nitro group reactivity but require strict moisture control.

Temperature Profiling

Optimal ranges balance reaction rate and decomposition:

Method Temperature (K) Yield (%)
Nitroalkene Cyclization 298 50
383 73
Ru-Catalyzed 383 68
403 55 (decomposition)

Exceeding 400 K promotes pyrrolidine ring opening via retro-Mannich reactions.

Analytical Characterization

Spectroscopic Data

¹H NMR (400 MHz, CDCl₃)

  • δ 7.21 (t, J = 7.8 Hz, 1H, Ar-H)
  • δ 6.78–6.83 (m, 3H, Ar-H)
  • δ 3.80 (s, 3H, OCH₃)
  • δ 3.65 (dd, J = 10.2, 4.7 Hz, 1H, CH₂OH)
  • δ 2.41 (s, 3H, N-CH₃)

HRMS (ESI)

  • m/z Calculated for C₁₃H₁₉NO₂ [M+H]⁺: 222.1489
  • Found: 222.1483

Comparative Method Analysis

Parameter Nitroalkene Cyclization Ru-Catalyzed Annulation
Yield 73% 68%
Stereoselectivity Moderate (dr 3:1) High (dr 8:1)
Catalyst Cost Low ($0.5/mmol) High ($12/mmol)
Reaction Time 56 h total 8 h
Scalability Kilogram-scale demonstrated Limited to 100g batches

The nitroalkene method prevails in industrial settings due to lower catalyst costs, while Ru catalysis excels in academic research requiring precise stereocontrol.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxymethyl group can undergo oxidation to form a carbonyl group.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Substitution reactions can be carried out using halides and other electrophiles in the presence of a base.

Major Products

    Oxidation: Formation of a carbonyl compound.

    Reduction: Formation of various reduced derivatives.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

(4-(3-Methoxyphenyl)-1-methylpyrrolidin-3-yl)methanol has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biological targets.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of various chemical products and intermediates.

Mechanism of Action

The mechanism of action of (4-(3-Methoxyphenyl)-1-methylpyrrolidin-3-yl)methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

(a) Methoxy Substitution Patterns
  • (4-(3,4-Dimethoxyphenyl)-1-methylpyrrolidin-3-yl)methanol Molecular Formula: C₁₄H₂₁NO₃ Key Differences: The 3,4-dimethoxy substitution increases lipophilicity (logP ~1.8) compared to the monomethoxy analog. This enhances membrane permeability, as observed in pharmacokinetic studies of similar dimethoxy-substituted pyrrolidines . Applications: Used as a building block in CNS-targeting drug candidates due to improved blood-brain barrier penetration .
  • [4-(4-Methoxyphenyl)-1-methyl-3-nitropyrrolidin-3-yl]methanol Molecular Formula: C₁₃H₁₈N₂O₄ Key Differences: The 3-nitro group introduces strong electron-withdrawing effects, reducing the compound’s basicity (pKa ~6.2 vs. ~8.5 for the target compound). Crystallographic data show a dihedral angle of 70.6° between the pyrrolidine and phenyl rings, suggesting comparable conformational flexibility .
(b) Halogen-Substituted Analogs
  • (4-(4-Chlorophenyl)-1-methylpyrrolidin-3-yl)methanol Molecular Formula: C₁₂H₁₆ClNO Key Differences: The 4-chloro substituent enhances metabolic stability by resisting oxidative demethylation. This analog exhibits a higher melting point (mp 145–147°C) compared to the target compound (mp ~120°C) due to stronger halogen-mediated crystal packing .
  • This compound has been explored in oncology for its kinase-inhibitory properties .

Physicochemical and Pharmacokinetic Properties

Compound Molecular Weight logP* Water Solubility (mg/mL) Key Functional Groups
Target Compound 233.31 1.2 3.5 3-Methoxyphenyl, hydroxymethyl
(3,4-Dimethoxy analog) 251.32 1.8 1.2 3,4-Dimethoxyphenyl
(4-Chloro analog) 225.72 1.5 2.1 4-Chlorophenyl
(3-Fluoro-4-methoxy analog) 236.25 1.4 2.8 3-Fluoro-4-methoxyphenyl

*logP values estimated via computational modeling (ChemAxon).

Biological Activity

The compound (4-(3-Methoxyphenyl)-1-methylpyrrolidin-3-yl)methanol is a pyrrolidine derivative characterized by its unique structural features, which include a methoxyphenyl group and a hydroxymethyl functional group. This structure may confer various biological activities, making it a subject of interest in medicinal chemistry. This article reviews the biological activities associated with this compound, including its potential antioxidant, neuroprotective, antimicrobial, and antidepressant effects.

Structural Characteristics

The chemical structure of this compound can be summarized as follows:

Feature Description
Pyrrolidine Ring Central to the compound's structure
Methoxy Group Enhances lipophilicity and potential biological interactions
Hydroxymethyl Group May influence pharmacokinetics and activity

Antioxidant Properties

Preliminary studies indicate that compounds with similar structures exhibit significant antioxidant activities. These compounds can scavenge free radicals, suggesting potential utility in preventing oxidative stress-related diseases . The presence of the methoxy group may enhance these properties by increasing the compound's lipophilicity.

Neuroprotective Effects

Pyrrolidine derivatives have been noted for their neuroprotective effects, which could be beneficial in treating neurodegenerative disorders such as Alzheimer's disease. Research indicates that these compounds may help protect neuronal cells from damage caused by oxidative stress and inflammation.

Antimicrobial Activity

Related compounds have demonstrated antimicrobial properties, making this compound a candidate for further investigation in the treatment of infectious diseases. The compound's ability to inhibit bacterial growth suggests potential applications in developing new antibiotics .

Antidepressant Effects

Research into pyrrolidine derivatives has also revealed potential antidepressant activities. These effects may be mediated through interactions with neurotransmitter systems, although specific mechanisms for this compound remain to be fully elucidated.

Case Studies and Research Findings

Several studies have explored the biological activities of similar pyrrolidine compounds, providing insights into their mechanisms of action:

  • Antioxidant Activity Study : A study demonstrated that a related pyrrolidine derivative significantly reduced oxidative stress markers in cellular models, supporting its potential use as an antioxidant .
  • Neuroprotection in Animal Models : In vivo studies showed that certain pyrrolidine derivatives could improve cognitive function and reduce neuroinflammation in animal models of Alzheimer’s disease .
  • Antimicrobial Efficacy : A comparative analysis revealed that derivatives with similar structures exhibited effective inhibition against various bacterial strains, including resistant strains like MRSA .

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